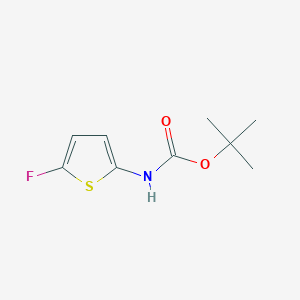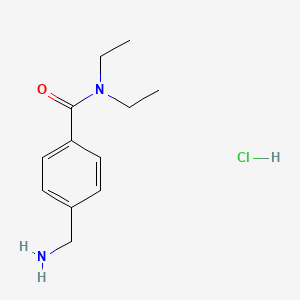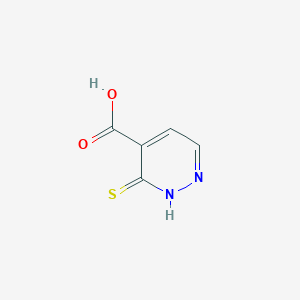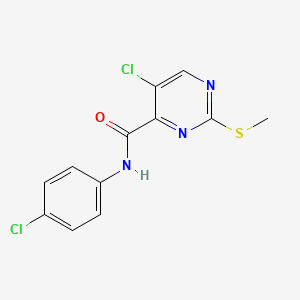![molecular formula C22H14F3N3O3 B2914868 1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one CAS No. 866143-53-5](/img/structure/B2914868.png)
1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one” is a chemical substance with a complex structure . It is related to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a phenyl group, a trifluoromethyl group, an anilino group, a carbonyl group, an oxyimino group, and an indolone group .Wissenschaftliche Forschungsanwendungen
Electrochemical and Spectroscopic Studies
Electrochemical Behavior and Reduction Mechanisms
Early studies on indolinone derivatives, including compounds similar to the one , focused on their electrochemical behavior. For example, research on the reduction of indolinone derivatives in DMF demonstrated the formation of anion radical intermediates, highlighting the compound's interesting redox properties which could be pertinent to its applications in electronic materials or sensors (Andruzzi et al., 1977).
Radical Chemistry and Structural Analysis
Formation and Characterization of Sigma-Radicals
A study on α-oxo-iminoxyls derived from various core structures, including isoxazolones and pyrazolones, used electron spin resonance spectroscopy for characterization. This research could suggest applications in radical chemistry and the development of new materials or catalytic processes (Koch et al., 2015).
Applications in Medicinal Chemistry
Galanin Receptor Binding Affinity
A series of amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to explore their binding affinity for the human galanin Gal3 receptor. This suggests potential applications in designing new therapeutic agents targeting the galanin receptor system (Konkel et al., 2006).
Radical Generation and Photophysical Properties
Generation and Reactions of Trifluoroacetimidoyl Radicals
The generation of N-aryltrifluoroacetimidoyl radicals offers insights into novel synthetic pathways that could be applied in the synthesis of fluorinated organic compounds, which are of great interest in pharmaceutical and agrochemical industries (Dan-oh et al., 1995).
Photophysical and Photochemical Studies
Photoinduced Charge Transfer
Research into the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes indicates potential applications in the development of organic photovoltaic materials and molecular electronics (Yang et al., 2004).
Synthesis and Structural Characterization
Crystal Structure and Hydrogen Bonding
The synthesis and structural characterization of related compounds have provided valuable information on molecular geometry, hydrogen bonding, and crystal packing. This could be beneficial in the design and development of new materials with specific physical properties (Ashfaq et al., 2022).
Eigenschaften
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O3/c23-22(24,25)14-7-6-8-15(13-14)26-21(30)31-27-19-17-11-4-5-12-18(17)28(20(19)29)16-9-2-1-3-10-16/h1-13H,(H,26,30)/b27-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGORJIVUCTXSL-DIBXZPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC=CC(=C4)C(F)(F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC=CC(=C4)C(F)(F)F)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)




![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)

![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)
![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)


